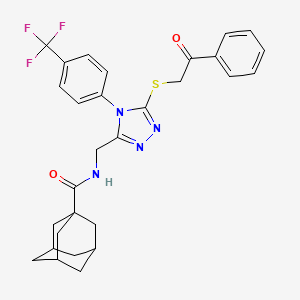
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H29F3N4O2S and its molecular weight is 554.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide represents a novel class of biologically active molecules. Its unique structure incorporates both triazole and adamantane moieties, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- An adamantane core
- A carboxamide functional group
- A triazole ring substituted with a trifluoromethyl phenyl group
- A thioether linkage with a phenylethyl moiety
This structural diversity contributes to its potential interactions with various biological targets.
Research indicates that compounds containing triazole rings often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The electron-rich nature of the triazole allows for binding with various biological targets, which can lead to inhibition of key enzymatic pathways involved in disease processes .
Key Findings from Research Studies:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several enzymes, including cholinesterases and cyclooxygenases. The presence of the trifluoromethyl group enhances its metabolic stability and lipid solubility, which may improve membrane permeability and interaction with target proteins .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values for these activities indicate promising potential for further development .
- Antioxidant Properties : The compound's structure suggests it may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .
Case Studies
Several studies have explored the biological activity of related compounds that share structural features with this compound:
Propriétés
IUPAC Name |
N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O2S/c30-29(31,32)22-6-8-23(9-7-22)36-25(34-35-27(36)39-17-24(37)21-4-2-1-3-5-21)16-33-26(38)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOXOYYRJNHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)C(F)(F)F)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













